3-Amino-2-benzyl-6,7,8-trimethoxyquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-benzyl-6,7,8-trimethoxyquinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic applications. The presence of methoxy groups and an amino group in the structure of this compound contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-benzyl-6,7,8-trimethoxyquinazolin-4-one typically involves the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-benzyl-6,7,8-trimethoxyquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Amino-2-benzyl-6,7,8-trimethoxyquinazolin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes and proteins involved in critical biological pathways. For example, it may inhibit tubulin polymerization, leading to the disruption of cell division in cancer cells. Additionally, it can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-benzyl-6,7,8-trimethoxyquinazolin-4-one
- 3-Amino-2-methyl-6,7,8-trimethoxyquinazolin-4-one
- 3-Amino-2-benzyl-6,7,8-trimethoxyquinazolin-4-one
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and multiple methoxy groups enhances its ability to interact with biological targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C18H19N3O4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-amino-2-benzyl-6,7,8-trimethoxyquinazolin-4-one |
InChI |
InChI=1S/C18H19N3O4/c1-23-13-10-12-15(17(25-3)16(13)24-2)20-14(21(19)18(12)22)9-11-7-5-4-6-8-11/h4-8,10H,9,19H2,1-3H3 |
InChI Key |
CXUYECBVXWDGRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)N(C(=N2)CC3=CC=CC=C3)N)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.